molecular formula C10H7ClF4O2 B6355866 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid CAS No. 914635-43-1

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B6355866
CAS No.: 914635-43-1
M. Wt: 270.61 g/mol
InChI Key: QAURHPNOSJKSEP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group

Mechanism of Action

Target of Action

It’s known that similar compounds have been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .

Mode of Action

It’s known to undergo diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, pd (oac) 2, khco 3, and t-amyl alcohol . This suggests that it may interact with its targets through a process of bond formation and breaking, leading to changes in the molecular structure of the target.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s involvement in suzuki–miyaura coupling suggests it may have good bioavailability due to the mild and functional group tolerant reaction conditions of this process .

Result of Action

Its involvement in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .

Action Environment

The action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethyl group but lacks the chlorine and fluorine atoms.

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the acetic acid moiety.

Uniqueness

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-4-7(11)3-6(10(13,14)15)5(9(4)12)2-8(16)17/h3H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAURHPNOSJKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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